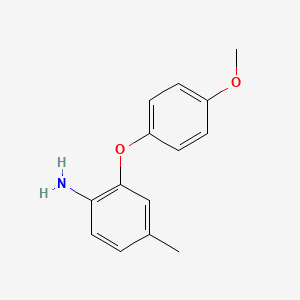

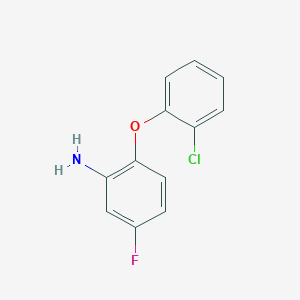

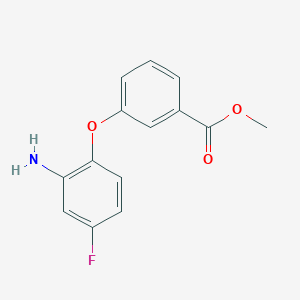

2-(3,4-二氟苯氧基)-5-氟苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

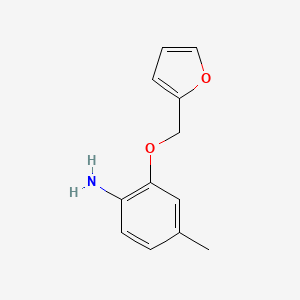

The compound "2-(3,4-Difluorophenoxy)-5-fluoroaniline" is a fluorinated aniline derivative, which is a class of compounds known for their applications in the synthesis of polymers, biologically active compounds, and radiolabeled molecules for medical imaging. The presence of multiple fluorine atoms in the molecule suggests that it may have unique physical and chemical properties, as well as potential reactivity that could be exploited in various chemical reactions.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. For instance, the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers involves an acid-assisted persulfate initiated polymerization route, which is typical for polyaniline synthesis. However, the presence of fluorine can lead to low yields, as seen with 2- and 3-fluoroanilines, which have yields between 3-7% by weight. Moreover, poly(4-fluoroaniline) can undergo dehalogenation during polymerization, indicating that the position of the fluorine atoms can significantly affect the polymerization process .

In another study, 3,4-difluoroaniline is used as a starting reagent for synthesizing a series of biologically active compounds, including aminoacetic acid difluoroanilides. The synthesis involves the interaction of difluoroaniline with chloroacetyl chloride, followed by cyclopentenylation to form aromatic nuclei. The reaction conditions and the position of the fluorine atoms are critical in determining the main product and its yield .

Molecular Structure Analysis

The molecular structure of fluorinated anilines is characterized by the presence of fluorine atoms attached to the aromatic ring, which can influence the electronic distribution and chemical reactivity of the molecule. In the case of 2-cyclopentenyl-4,5-difluoroaniline, the structure was confirmed using IR and ^1H NMR spectroscopy, with characteristic absorption bands and proton signals indicating the positions of the fluorine atoms and the aromatic protons .

Chemical Reactions Analysis

Fluorinated anilines can participate in various chemical reactions, often influenced by the electron-withdrawing effect of the fluorine atoms. For example, the synthesis of radiolabeled molecules such as [18F]-FMAU involves the reaction of a triflate with tetrabutylammonium[18F]fluoride, followed by coupling and purification steps. The presence of fluorine in the molecule is crucial for the radiolabeling process, affecting the yield and purity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are affected by the fluorine substituents. These compounds often exhibit unique solubility characteristics in various organic solvents, which can be determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The fluorine atoms also contribute to the stability and reactivity of the molecule, as seen in the synthesis of fluoronicotinic acid derivatives, where the fluorination reaction can proceed at room temperature without the need for azeotropic drying of the fluoride .

科学研究应用

电化学分析

2-(3,4-二氟苯氧基)-5-氟苯胺及其衍生物已用于电化学分析中。一项研究展示了一种用于分析过氧化物酶和过氧化物酶偶联反应的灵敏且准确的电位反应速率法。此技术涉及在 H2O2 存在下过氧化物酶催化的某些有机氟化合物(包括氟苯胺)中共价 C-F 键的断裂。使用氟离子选择性电极测量释放出的氟离子。此分析系统具有广泛的应用,特别是在酶免疫分析中 (Siddiqi,1982)。

聚合物合成和表征

含氟聚苯胺(包括源自氟苯胺单体的聚苯胺)已被合成和表征。这些聚合物在使用各种氧化剂的水性酸性介质中生成。它们的表征包括 FTIR 和 NMR 光谱技术,并且使用差示扫描量热法和热重分析对其进行了热分析。此类研究有助于了解聚合物的结构性质及其潜在应用 (Cihaner 和 Önal,2001)。

代谢组学评估和毒性

使用高分辨率 NMR 光谱研究了氟苯胺的代谢效应和毒性,以生成生物混合物中代谢物的生化指纹。这些指纹图谱的变化可以表征体内系统中毒性损伤的影响。此类研究提供了关于异种生物毒性的新型生物标记的见解,并有助于理解有毒化学物质的作用机制 (Bundy 等,2002)。

生物降解和微生物群落分析

已经研究了混合培养体系中氟苯胺的降解以了解其生物降解性。PCR-DGGE 分析显示,独特的细菌参与了这些化合物的降解。此类研究对于环境生物修复工作和了解参与降解过程的微生物群落非常重要 (Zhao 等,2019)。

电子和导电性质

研究集中于单、二、三、四和五氟苯胺作为新型导电聚合物的候选单体的电学和结构性质。这些研究使用密度泛函理论来研究氟原子对这些化合物性质的影响,为开发用于电子应用的新材料做出贡献 (BeigiHossein,2012)。

荧光探针和 pH 传感

某些氟化化合物(包括氟苯胺的衍生物)已被应用于检测 pH 值和金属阳离子的荧光探针。它们在检测 pH 值变化和金属阳离子方面的灵敏度和选择性很高,突出了它们在生化传感和成像应用中的潜在用途 (Tanaka 等,2001)。

属性

IUPAC Name |

2-(3,4-difluorophenoxy)-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBRMWLJMVZJTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenoxy)-5-fluoroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。